Ethyl 1-butylpiperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

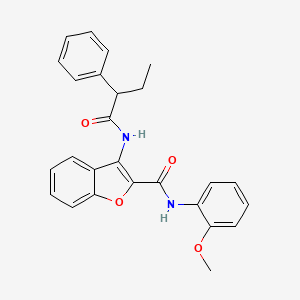

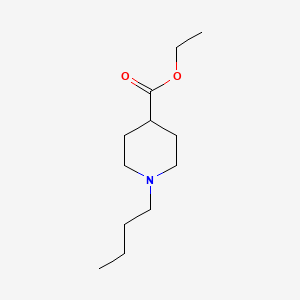

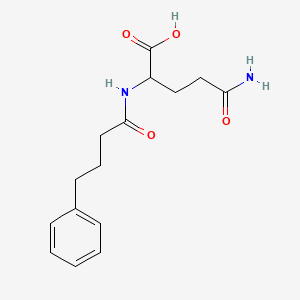

“Ethyl 1-butylpiperidine-4-carboxylate” is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 .

Molecular Structure Analysis

The molecular structure of “Ethyl 1-butylpiperidine-4-carboxylate” consists of 12 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms, forming a piperidine ring .

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Ethyl 1-butylpiperidine-4-carboxylate has been utilized in various synthetic applications. For instance, it acts as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation reactions. This process is used to synthesize highly functionalized tetrahydropyridines, which are important in medicinal chemistry and organic synthesis (Zhu, Lan, & Kwon, 2003).

Antibacterial Applications

Research has explored the antibacterial properties of derivatives of ethyl 1-butylpiperidine-4-carboxylate. For example, 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, synthesized from corresponding butyl esters, showed promising antimicrobial activity (Markovich et al., 2014).

Enzymatic Reactions and Kinetic Studies

Ethyl 1-butylpiperidine-4-carboxylate has been a key compound in studies involving enzymatic reactions and kinetic resolutions. It has been used as an intermediate in producing drugs such as doxazosin mesylate. Lipase-catalyzed transesterification reactions using this compound have shown high enantioselectivity (Kasture et al., 2005).

Polymer Chemistry

The compound has applications in polymer chemistry, particularly in enzymatically catalyzed oxidative polymerization processes. Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, has been oligomerized using horseradish peroxidase as a catalyst. These processes are essential for developing new materials and understanding polymerization mechanisms (Pang, Ritter, & Tabatabai, 2003).

Metabolite Analysis and Ethylene Biosynthesis

In plant physiology and biochemistry, derivatives of ethyl 1-butylpiperidine-4-carboxylate are used in metabolite analysis and studying ethylene biosynthesis pathways. Protocols have been developed for measuring key components in ethylene biosynthesis, enhancing our understanding of plant growth and development (Bulens et al., 2011).

Drug Synthesis and Chemical Modifications

The compound has also been involved in synthetic modifications for pharmaceutical applications. It serves as a precursor or an intermediate in the synthesis of various pharmacologically active compounds, contributing to the development of new medications and therapeutic agents (Ioannidou et al., 2011).

Propiedades

IUPAC Name |

ethyl 1-butylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-3-5-8-13-9-6-11(7-10-13)12(14)15-4-2/h11H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPGQLOTFJLIKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-butylpiperidine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopropyl-3-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2431579.png)

![N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2431580.png)

![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2431581.png)

![N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2431587.png)

![3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2431591.png)

![ethyl 3-carbamoyl-2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2431595.png)

![3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)